molecular formula C17H22O5 B1606424 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- CAS No. 53101-69-2

2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-

Cat. No.: B1606424
CAS No.: 53101-69-2
M. Wt: 306.4 g/mol
InChI Key: ZLPIWEHMRPAXFS-UHFFFAOYSA-N
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Description

2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- is an organic compound with the molecular formula C17H22O5 and a molecular weight of 306.35. It is known for its unique structure, which includes a butanone backbone substituted with a phenyl ring that has multiple acetyloxy and methyl groups .

Preparation Methods

The synthesis of 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- typically involves the acylation of a phenyl derivative with acetic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete acylation. Industrial production methods may involve the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors in the body .

Comparison with Similar Compounds

Similar compounds include other acetyloxy-substituted phenyl derivatives. Compared to these compounds, 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- is unique due to its specific substitution pattern and the presence of a butanone backbone. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

[4-acetyloxy-2,3,6-trimethyl-5-(3-oxobutyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-9(18)7-8-15-12(4)16(21-13(5)19)10(2)11(3)17(15)22-14(6)20/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPIWEHMRPAXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1OC(=O)C)C)CCC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068827
Record name 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-69-2
Record name 4-[2,5-Bis(acetyloxy)-3,4,6-trimethylphenyl]-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53101-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 4-(2,5-bis(acetyloxy)-3,4,6-trimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053101692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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